molecular formula C18H19NO3 B3976321 N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide

N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide

Cat. No.: B3976321
M. Wt: 297.3 g/mol
InChI Key: HWBAYYDSIVJAOO-UHFFFAOYSA-N
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Description

N-(4-Phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide is a carboxamide derivative featuring a 1,3-dioxaindane (benzodioxole) core substituted at the 5-position with a carboxamide group. The amide nitrogen is further linked to a 4-phenylbutan-2-yl chain, contributing steric bulk and lipophilicity.

Key structural attributes include:

  • 1,3-Dioxaindane moiety: Enhances metabolic stability and influences electronic properties.
  • Carboxamide group: Facilitates hydrogen bonding, critical for molecular recognition.

Properties

IUPAC Name

N-(4-phenylbutan-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13(7-8-14-5-3-2-4-6-14)19-18(20)15-9-10-16-17(11-15)22-12-21-16/h2-6,9-11,13H,7-8,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBAYYDSIVJAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylbutan-2-amine with 1,3-dioxaindane-5-carboxylic acid under specific conditions to form the desired carboxamide. The reaction often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N-hydroxybenzotriazole (HOBt) in anhydrous solvents like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaH or t-BuOK in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Selected Carboxamides
Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Features
N-(4-Phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide 1,3-Dioxaindane 4-Phenylbutan-2-yl amide ~296.3 (calculated) High lipophilicity, steric bulk
N-(4-Aminophenyl)-1,3-dioxaindane-5-carboxamide 1,3-Dioxaindane 4-Aminophenyl amide 256.26 Increased polarity (H-bond donors: 2)
4-Oxo-N-(4-phenylbutan-2-yl)butanamide (931126) Butanamide 4-Phenylbutan-2-yl + hydrazine linker Not specified Pharmacological activity in enzyme models
N-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-1,3-dioxaindane-5-carboxamide 1,3-Dioxaindane Piperazine-sulfonyl-ethylamide 266.04 Enhanced solubility (sulfonyl group)

Key Observations :

  • Substituent Impact: The 4-phenylbutan-2-yl group in the target compound increases lipophilicity compared to the 4-aminophenyl analog, which has higher polarity due to its amine group .
  • Pharmacophore Relevance : The 4-phenylbutan-2-yl group is shared with compound 931126, suggesting its role as a pharmacophore in enzyme inhibition or receptor binding .
  • Solubility Modifications : The piperazine-sulfonyl derivative () demonstrates how polar substituents can counterbalance the hydrophobic 1,3-dioxaindane core .

Physicochemical Properties

Table 2: Physicochemical Properties of Analogs
Compound H-Bond Donors H-Bond Acceptors LogP (Predicted) Solubility (Predicted)
Target Compound 1 4 ~3.5 Low (lipophilic)
N-(4-Aminophenyl)-1,3-dioxaindane-5-carboxamide 2 4 ~2.8 Moderate
931126 3 6 ~2.0 Moderate
Piperazine-sulfonyl analog () 2 6 ~1.5 High

Analysis :

  • The target compound’s higher LogP (~3.5) reflects its lipophilic 4-phenylbutan-2-yl chain, whereas the 4-aminophenyl analog’s reduced LogP (~2.8) aligns with its polar amine group .
  • The sulfonyl-piperazine derivative () shows improved solubility due to ionizable groups, highlighting strategies for optimizing drug-like properties .

Common Methods :

  • Coupling Reactions : HATU/DMF-mediated amide bond formation is widely used for carboxamides, as seen in the synthesis of N-(4-phenylbutan-2-yl)aniline derivatives .
  • Protection/Deprotection Strategies : describes multi-step syntheses involving Boc protection and HPLC purification, which may apply to the target compound’s preparation .

Analytical Techniques :

  • NMR/HRMS : Used to confirm structures of analogs like N-(4-phenylbutan-2-yl)aniline (δH 7.2–6.8 ppm for aromatic protons; [M-H]⁻ = 224) .
  • Chromatography : Reverse-phase HPLC ensures purity (>95%) in complex syntheses .

Pharmacological and Functional Insights

While direct pharmacological data for the target compound are unavailable, compound 931126 (sharing the 4-phenylbutan-2-yl group) exhibits activity in enzyme and cellular models, suggesting that this substituent may enhance target engagement . The 1,3-dioxaindane core’s rigidity could also improve metabolic stability compared to flexible aliphatic chains in other analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide
Reactant of Route 2
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N-(4-phenylbutan-2-yl)-1,3-dioxaindane-5-carboxamide

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